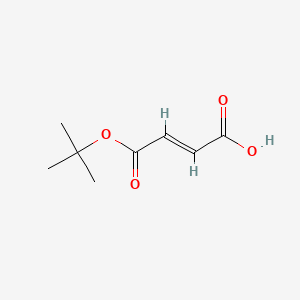

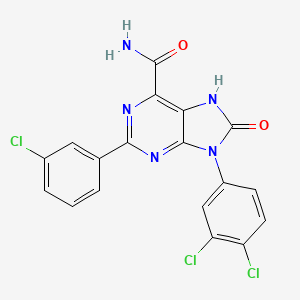

![molecular formula C17H21F2NO2 B2498140 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one CAS No. 2097923-68-5](/img/structure/B2498140.png)

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of complex organic compounds, including spiro and azaspiro derivatives, are significant in the field of medicinal and materials chemistry. These compounds often exhibit unique physical and chemical properties due to their distinct molecular structures.

Synthesis Analysis

Spiro compounds, characterized by their spiraled molecular structure, are synthesized through various chemical reactions, including electrophilic ipso-halocyclization and copper-catalyzed difluoroalkylation. For example, the synthesis of 8-(polyfluoroalkoxy)-1-azaspiro[4.5]deca-3,6,9-trien-2-ones demonstrates the utilization of electrophilic ipso-halocyclization of N-arylpropynamides with polyfluoroalkyl alcohols, yielding compounds with notable yields (Wang et al., 2009). Similarly, difluoroalkylated 2-azaspiro[4.5]decanes have been synthesized via copper-catalyzed difluoroalkylation, demonstrating the diverse synthetic routes available for these types of molecules (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of spiro compounds can be intricate, with various substituents influencing the overall molecular configuration. The crystal structure analysis of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provides insights into the spatial arrangement and the impact of substituents on the molecular framework. These studies reveal the conformations adopted by different rings in the molecules and their intermolecular interactions (Manjunath et al., 2011).

Chemical Reactions and Properties

Spiro compounds participate in various chemical reactions, reflecting their chemical reactivity and potential for further functionalization. The electrophilic ipso-halocyclization and difluoroalkylation reactions mentioned earlier are prime examples of how these compounds can be synthesized and modified to achieve desired properties.

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points and solubility, can be significantly influenced by their molecular structure. For example, the synthesis and liquid crystal properties of certain spiro compounds indicate the relationship between molecular design and mesomorphic (liquid crystalline) properties, showcasing how the arrangement of fluoro-substituents affects the thermal stability and type of mesophase formed (Byron et al., 1995).

Wissenschaftliche Forschungsanwendungen

Selective Antagonist of Alpha 1-Adrenoceptors

BMY 7378, a compound structurally related to 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This compound, through competition assays, has demonstrated high affinity for rat aorta alpha 1-adrenoceptor, indicating its potential application in cardiovascular research and drug development (Goetz et al., 1995).

Dipeptide Synthons in Peptide Synthesis

In the realm of organic chemistry, the synthesis of compounds similar to 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one has been explored. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a structurally related compound, has been synthesized and used in peptide synthesis as a dipeptide building block. This showcases the compound's potential in the synthesis of complex biological molecules like peptides and proteins (Suter et al., 2000).

Spirocyclopropane Derivatives in Corrosion Inhibition

Research on spirocyclopropane derivatives, which are structurally related to 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one, has demonstrated their potential as corrosion inhibitors. Such compounds have shown effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant in the field of materials science and engineering for the protection of metals against corrosion (Chafiq et al., 2020).

Eigenschaften

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-ethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO2/c1-2-22-14-5-3-13(4-6-14)11-15(21)20-9-7-16(8-10-20)12-17(16,18)19/h3-6H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDQFJSUZSCGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

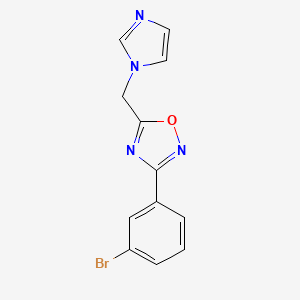

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

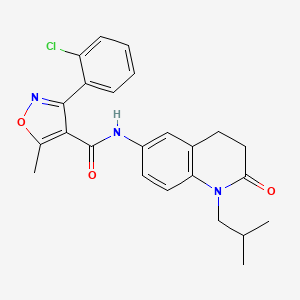

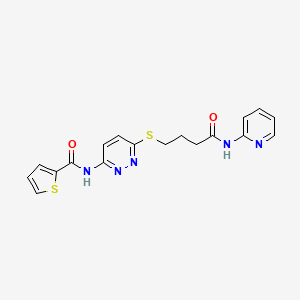

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

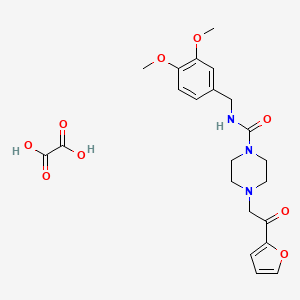

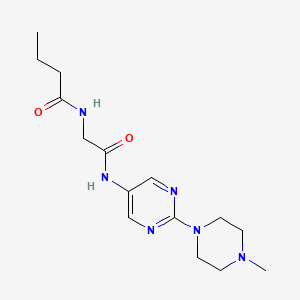

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)